2-Sulfobenzoic acid 2-Sulfobenzoic acid
Brand Name: Vulcanchem
CAS No.: 30553-06-1
VCID: VC13299955
InChI: InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
SMILES: C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O
Molecular Formula: C7H6O5S
Molecular Weight: 202.19 g/mol

2-Sulfobenzoic acid

CAS No.: 30553-06-1

Cat. No.: VC13299955

Molecular Formula: C7H6O5S

Molecular Weight: 202.19 g/mol

* For research use only. Not for human or veterinary use.

2-Sulfobenzoic acid - 30553-06-1

Specification

CAS No. 30553-06-1
Molecular Formula C7H6O5S
Molecular Weight 202.19 g/mol
IUPAC Name 2-sulfobenzoic acid
Standard InChI InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Standard InChI Key ZMPRRFPMMJQXPP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O

Introduction

PropertyValueSource
Molecular FormulaC₇H₆O₅S
Molecular Weight202.18 g/mol
Density1.6 ± 0.1 g/cm³
Melting Point142°C
Boiling PointDecomposes before boiling
SolubilityHighly soluble in water

The compound’s strong acidity arises from the electron-withdrawing effects of the sulfonic group, with estimated pKa values of ~1–2 for -SO₃H and ~2–3 for -COOH. Its crystalline hydrate form (CAS 123333-68-6) further enhances stability by mitigating hygroscopicity .

Synthesis and Industrial Production

Oxidation of Thianaphthene

The primary industrial synthesis involves the oxidation of thianaphthene (a bicyclic sulfide) under strong oxidizing conditions. As detailed in US Patent 2642458A, thianaphthene undergoes ring cleavage when treated with alkali metal permanganates (e.g., KMnO₄) or dichromates in alkaline aqueous solutions . Key steps include:

  • Refluxing a mixture of thianaphthene and potassium permanganate.

  • Maintaining a 1.1:1 molar ratio of permanganate to thianaphthene to ensure complete oxidation.

  • Filtering manganese dioxide byproducts to isolate 2-sulfobenzoic acid .

This method yields high-purity product (up to 85% efficiency) and avoids isomer separation challenges .

Alternative Routes

  • Sulfonation of Benzoic Acid: Direct sulfonation using oleum or sulfuric acid, though less selective due to potential polysubstitution.

  • Hydrate Formation: Crystallization from aqueous solutions to produce the stable hydrate form .

Chemical Reactivity and Applications

Zwitterionic Derivatives and Coordination Chemistry

2-Sulfobenzoic acid anhydride reacts with N-Boc-protected α-amino alcohols to form zwitterionic esters (e.g., 1,2-C₆H₄(SO₃⁻)(CO₂CH₂CHRNH₃⁺)), which dehydrate into oxazoline sulfonic acids . These derivatives exhibit:

  • Proton Conductivity: 10⁻³–10⁻² S/cm, relevant for fuel cell membranes.

  • Metal Coordination: Forms complexes with Cu(II) and Pd(II), characterized by X-ray crystallography .

Industrial and Pharmaceutical Applications

ApplicationDescriptionSource
Dye and Pigment SynthesisAs a sulfonating agent for azo dyes
ChromatographyMobile phase additive in HPLC
Drug DevelopmentIntermediate for sulfonamide antibiotics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator